2-Amino-3-hydroxypyridine

Catalog No.
S562546
CAS No.
16867-03-1
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxypyridine

CAS Number

16867-03-1

Product Name

2-Amino-3-hydroxypyridine

IUPAC Name

2-aminopyridin-3-ol

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)

InChI Key

BMTSZVZQNMNPCT-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)O

Synonyms

2-amino-3-hydroxypyridine, 3-hydroxy-2-aminopyridine

Canonical SMILES

C1=CC(=C(N=C1)N)O

2-Amino-3-hydroxypyridine is a relatively simple molecule derived from pyridine, a six-membered aromatic ring containing nitrogen. The addition of an amino group (NH2) at position 2 and a hydroxyl group (OH) at position 3 modifies the parent structure's properties [].


Molecular Structure Analysis

The key feature of 2-Amino-3-hydroxypyridine's structure is the six-membered aromatic ring with nitrogen. This ring structure grants stability and unique chemical properties due to delocalized electrons within the ring. The amino group and hydroxyl group attached to the ring introduce potential sites for chemical reactions [].

It's important to note the presence of tautomers for this molecule. Tautomers are isomers that can interconvert due to proton transfer. In this case, 2-amino-3-hydroxypyridine can exist in equilibrium with its tautomer, 1-imino-2-hydroxypyridinone [].


Chemical Reactions Analysis

The primary application of 2-Amino-3-hydroxypyridine lies in its role as a precursor for hair dyes. It reacts with various coupling components, typically primary intermediates, to form the final colored molecule []. The exact reaction pathway depends on the specific coupling agent used. However, a general mechanism involves oxidative condensation between the amino group of 2-Amino-3-hydroxypyridine and the primary intermediate, often facilitated by an oxidizing agent like hydrogen peroxide [].

2-Amino-3-hydroxypyridine  + Primary Intermediate (R-NH2) + H2O2  -> Hair Dye + Products (H2O, etc.)

Physical And Chemical Properties Analysis

  • Melting point: Likely above 170°C (decomposition temperature reported by Tokyo Chemical Industry) [].
  • Boiling point: Expected to be high due to the presence of the aromatic ring and hydrogen bonding potential.
  • Solubility: Potentially soluble in water and polar organic solvents due to the presence of the hydroxyl and amino groups.
  • Stability: The aromatic ring and the hydroxyl group suggest some stability, but further research is needed.

Mechanism of Action (Not Applicable)

Currently, there's no documented research on the specific mechanism of action of 2-Amino-3-hydroxypyridine in biological systems. Its primary application seems to be limited to hair dye precursor chemistry.

The Scientific Committee on Consumer Products (SCCP) of the European Commission has evaluated the safety of 2-Amino-3-hydroxypyridine for use in hair dyes []. Studies indicate that it can cause skin and eye irritation at concentrations used in hair coloring products (up to 1%) [, ].

Corrosion Inhibition:

Studies have shown that 2-A-3-HP forms complexes with several transition metals, including copper and aluminum. These complexes demonstrate the ability to inhibit corrosion of these metals in acidic environments []. This finding suggests potential applications in developing protective coatings for metals used in harsh industrial conditions.

Organic Synthesis:

2-A-3-HP's ability to undergo condensation reactions with various aldehydes has made it a valuable tool in organic synthesis. Researchers have utilized it to synthesize Schiffs bases, which are important intermediates in the production of various pharmaceutical compounds []. Additionally, 2-A-3-HP has been employed as a reagent in the synthesis of functionalized coumarins and 1,4-oxazines, which have potential applications in medicinal chemistry [].

Pharmaceutical Development:

Research suggests that 2-A-3-HP might play a role in the development of anti-inflammatory and analgesic drugs. However, further investigation is needed to understand its specific mechanisms and potential therapeutic applications [].

XLogP3

0.1

UNII

P8740PEW4B

GHS Hazard Statements

Aggregated GHS information provided by 187 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (14.97%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (31.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (27.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (30.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (59.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (11.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

16867-03-1

Wikipedia

2-amino-3-hydroxypyridine

Use Classification

Cosmetics -> Hair dyeing

Dates

Modify: 2023-08-15

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